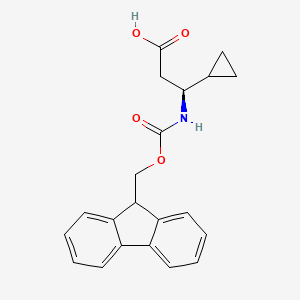

(S)-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of fluorenylmethoxycarbonyl (Fmoc) protected amino acids . Fmoc is a common protecting group used in peptide synthesis. It protects the amino group of amino acids during peptide chain elongation .

Synthesis Analysis

The synthesis of similar Fmoc-protected amino acids often involves the Arndt-Eistert protocol . This method starts with commercially available Fmoc α-amino acids and leads to enantiomerically pure Fmoc β-amino acids in only two steps and with high yield .Molecular Structure Analysis

The molecular structure of similar compounds includes a fluorenyl group attached to a carbonyl group, which is then linked to an amino group .Chemical Reactions Analysis

Fmoc-protected amino acids are typically used in peptide synthesis . The Fmoc group can be removed under basic conditions, allowing the free amino group to participate in peptide bond formation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds would depend on the specific structure of the compound .Aplicaciones Científicas De Investigación

Propionic Acid and Its Derivatives in Scientific Research

Propionylation Mechanisms in Bacteria and Their Virulence

- Propionic acid (PA) plays a significant role in the biosynthesis of short-chain fatty acids by Bacteroidetes spp. It is involved in lysine propionylation, a type of posttranslational modification affecting protein stability, enzyme activity, and DNA binding affinity. This modification is influenced by PA levels and its metabolic intermediate, propionyl-CoA. Understanding propionyl modifications could provide insights into how PA-producing Bacteroidetes affect the virulence of pathogenic intestinal bacteria, offering new prevention and treatment approaches for pathogenic infections (Hao Tang et al., 2022).

Oxidation of Cyclopropane Derivatives

- Cyclopropane rings, like that in "(S)-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid," are significant in drug development for their ability to add conformational rigidity and increase metabolic stability in physiologically active compounds. Oxidation of methylene groups activated by adjacent cyclopropanes is a key synthetic approach to carbonylcyclopropanes, aligning with principles of atom economy and efficiency in organic synthesis. The review highlights methods for oxidizing cyclopropane-containing compounds, emphasizing the importance of oxidants like ozone, dioxiranes, CrO3, and catalytic systems based on transition metals (K. N. Sedenkova et al., 2018).

Environmental Persistence and Toxicity Concerns of Perfluorinated Acids

- Research on perfluorinated carboxylates (PFCAs) and sulfonates (PFASs) raises environmental concerns due to their persistence and bioaccumulation potential. The bioaccumulation of PFCAs, similar in structure to PFOS, varies with the length of their fluorinated carbon chains. This review provides insights into the bioaccumulation, environmental behaviors, and regulatory classifications of PFCAs, emphasizing the need for further research on their long-chain derivatives and their distinction from legacy persistent lipophilic compounds (J. Conder et al., 2008).

Microbial Production of Volatile Fatty Acids

- The microbial production of volatile fatty acids (VFAs), including propionic acid, is highlighted as a renewable alternative to petroleum-based sources for synthesizing commercially important chemicals. This review summarizes methods, challenges, and future perspectives in VFA production via microbial routes, stressing the importance of metabolic engineering and systematic biology in optimizing production processes (S. Bhatia & Yung-Hun Yang, 2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(3S)-3-cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)11-19(13-9-10-13)22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKYKWUUVQMRPX-IBGZPJMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-bis(2-fluorobenzyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2541003.png)

![Ethyl 4-[[2-[[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2541015.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2541016.png)

![2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2541019.png)